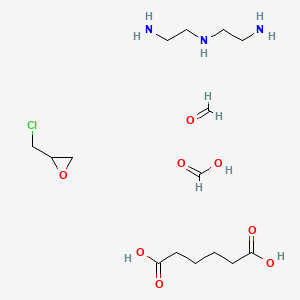
N'-(2-aminoethyl)ethane-1,2-diamine;2-(chloromethyl)oxirane;formaldehyde;formic acid;hexanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N’-(2-aminoethyl)ethane-1,2-diamine;2-(chloromethyl)oxirane;formaldehyde;formic acid;hexanedioic acid” is a complex polymer formed from the reaction of hexanedioic acid with N’-(2-aminoethyl)ethane-1,2-diamine, 2-(chloromethyl)oxirane, formaldehyde, and formic acid . This compound is known for its unique chemical properties and applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps:
Reaction of Hexanedioic Acid with N’-(2-aminoethyl)ethane-1,2-diamine: This step forms a polymer through a condensation reaction, where water is eliminated.
Addition of 2-(chloromethyl)oxirane: This step involves the reaction of the polymer with 2-(chloromethyl)oxirane, which introduces epoxy groups into the polymer chain.
Incorporation of Formaldehyde and Formic Acid: Formaldehyde and formic acid are added to the reaction mixture, leading to further polymerization and cross-linking.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactors where the above reactions are carried out under controlled conditions. The reaction temperature, pressure, and pH are carefully monitored to ensure the desired product is obtained with high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the amino groups are oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the epoxy groups to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the polymer.
Reduction: Alcohol derivatives of the polymer.
Substitution: Substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
The compound has a wide range of applications in scientific research:
Chemistry: Used as a cross-linking agent in polymer chemistry to create advanced materials with unique properties.
Biology: Employed in the development of biocompatible materials for medical implants and drug delivery systems.
Medicine: Investigated for its potential use in creating hydrogels for wound healing and tissue engineering.
Industry: Utilized in the production of adhesives, coatings, and sealants due to its strong bonding properties
Mecanismo De Acción
The compound exerts its effects through several mechanisms:
Cross-Linking: The epoxy groups react with amino groups to form strong covalent bonds, leading to the formation of a cross-linked network.
Polymerization: The presence of multiple reactive sites allows for extensive polymerization, resulting in high molecular weight polymers.
Interaction with Biological Molecules: The amino and epoxy groups can interact with proteins and other biological molecules, making it useful in biomedical applications.
Comparación Con Compuestos Similares
Similar Compounds
Diethylenetriamine: Similar in structure but lacks the epoxy and formyl groups.
Triethylenetetramine: Contains additional amino groups but does not have the same polymerization properties.
Adipic Acid Polymers: Similar backbone but different functional groups and cross-linking capabilities
Uniqueness
The uniqueness of this compound lies in its combination of amino, epoxy, and formyl groups, which provide a versatile platform for various chemical reactions and applications. Its ability to form highly cross-linked polymers with unique mechanical and chemical properties sets it apart from other similar compounds .
Propiedades
Número CAS |
76649-45-1 |
|---|---|
Fórmula molecular |
C15H32ClN3O8 |
Peso molecular |
417.88 g/mol |
Nombre IUPAC |
N'-(2-aminoethyl)ethane-1,2-diamine;2-(chloromethyl)oxirane;formaldehyde;formic acid;hexanedioic acid |
InChI |
InChI=1S/C6H10O4.C4H13N3.C3H5ClO.CH2O2.CH2O/c7-5(8)3-1-2-4-6(9)10;5-1-3-7-4-2-6;4-1-3-2-5-3;2-1-3;1-2/h1-4H2,(H,7,8)(H,9,10);7H,1-6H2;3H,1-2H2;1H,(H,2,3);1H2 |
Clave InChI |
FAAOVYMRYFPEMK-UHFFFAOYSA-N |
SMILES canónico |
C=O.C1C(O1)CCl.C(CCC(=O)O)CC(=O)O.C(CNCCN)N.C(=O)O |
Números CAS relacionados |
76649-45-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


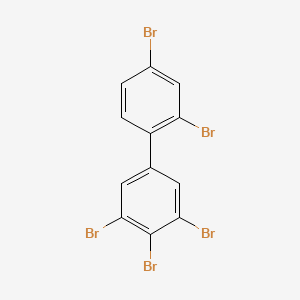
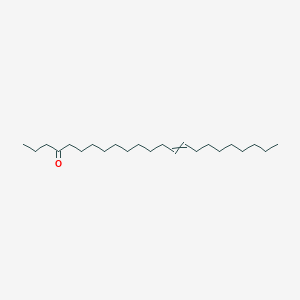
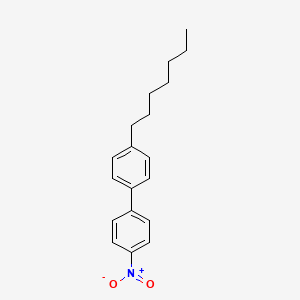
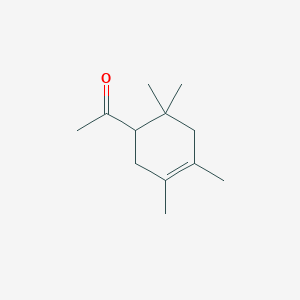

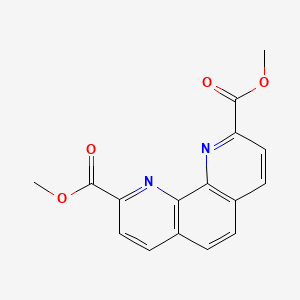

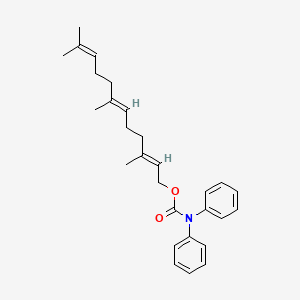
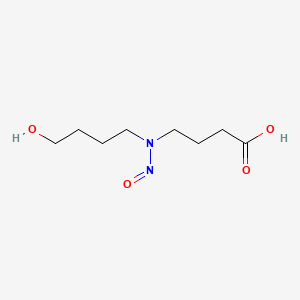



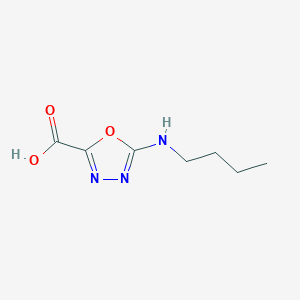
![3-(1-Hydroxyethyl)-4-[(triphenylmethyl)sulfanyl]azetidin-2-one](/img/structure/B14443461.png)
